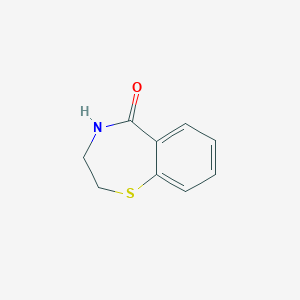

3,4-Dihydro-1,4-benzothiazepin-5(2h)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzothiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-9-7-3-1-2-4-8(7)12-6-5-10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBGEQZKWJSKIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40411510 | |

| Record name | 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14944-00-4 | |

| Record name | 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and initial synthesis of the heterocyclic compound 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one. This molecule serves as a crucial intermediate in the development of various therapeutic agents, making its synthesis a significant point of interest for researchers, scientists, and professionals in drug development. This document details the seminal synthetic protocol, presents key quantitative data, and explores the biological significance of the broader class of 1,4-benzothiazepine derivatives.

Introduction: The Significance of the 1,4-Benzothiazepine Core

The 1,4-benzothiazepine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Derivatives of this heterocyclic system have been investigated for a wide range of therapeutic applications, including as calcium channel blockers, antimicrobial agents, and in oncology. The subject of this guide, this compound, is a foundational building block for more complex molecules, including dipeptidyl peptidase-IV (DPP-IV) inhibitors, cysteine protease inhibitors, and antihypertensive agents.[1][2] Its efficient synthesis is therefore a critical step in the discovery of new medicines.

The First Synthesis: A Methodical Approach

The first reported synthesis of this compound was described by Ishibashi et al. in 2001. A subsequent publication in 2008 provided a detailed experimental protocol with minor modifications, which has become a standard method for the preparation of this compound.[1][2] The synthesis is a one-pot reaction involving the condensation of 2-mercaptobenzoic acid methyl ester with 2-oxazolidinone.

Experimental Protocol

The synthesis is carried out by first preparing a solution of sodium ethoxide in ethanol. To this, 2-mercaptobenzoic acid methyl ester is added, followed by 2-oxazolidinone. The reaction mixture is then heated under reflux for several hours. After cooling and solvent evaporation, the product is isolated through extraction and purified by recrystallization.[1][2]

Detailed Synthetic Steps:

-

Sodium metal is dissolved in ethanol to form sodium ethoxide.

-

2-Mercaptobenzoic acid methyl ester is added to the sodium ethoxide solution and stirred.

-

2-Oxazolidinone is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained for 6 hours.

-

The ethanol is removed under reduced pressure.

-

Water is added to the residue, and the aqueous phase is extracted with ethyl acetate.

-

The combined organic extracts are dried over sodium sulfate.

-

The solvent is evaporated, and the crude product is recrystallized from ethanol to yield pure this compound.[1]

Quantitative Data Summary

The synthesis of this compound has been characterized by several key quantitative parameters, which are summarized in the tables below.

Reaction Parameters

| Parameter | Value | Reference |

| Yield | 60% | [1] |

| Melting Point | 466–468 K (193-195 °C) | [1] |

| Molecular Formula | C₉H₉NOS | [1] |

| Molecular Weight | 179.23 g/mol | [1] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography, providing precise information about its three-dimensional structure.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | P bca | [1] |

| a | 8.0510 (16) Å | [1] |

| b | 8.9580 (18) Å | [1] |

| c | 24.220 (5) Å | [1] |

| Volume | 1746.8 (6) ų | [1] |

| Z | 8 | [1] |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Physicochemical properties and characterization of 3,4-Dihydro-1,4-benzothiazepin-5(2h)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and characterization of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details its known physical and chemical characteristics, methods for its synthesis, and the analytical techniques employed for its characterization.

Core Physicochemical Properties

This compound is a solid crystalline substance with the molecular formula C₉H₉NOS.[1] Its molecular structure consists of a benzene ring fused to a seven-membered thiazepinone ring. The seven-membered ring adopts a twisted conformation.[1] In the crystalline state, molecules of this compound form centrosymmetric dimers through intermolecular N—H···O hydrogen bonds.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NOS | [1] |

| Molecular Weight | 179.23 g/mol | [1] |

| Melting Point | 466–468 K (193–195 °C) | [1] |

| Boiling Point | Not available | |

| Solubility | Recrystallized from ethanol, suggesting solubility in this solvent.[1] Specific solubility data in water, DMSO, and acetone is not readily available. | |

| pKa | Not available | |

| Appearance | White solid | [1] |

Synthesis and Characterization

The synthesis of this compound has been reported via the reaction of 2-mercaptobenzoic acid methyl ester with 2-oxazolidinone in the presence of sodium ethoxide.[1] The characterization of this compound relies on a combination of spectroscopic and crystallographic techniques.

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process involving the formation of a sodium thiophenolate intermediate followed by cyclization with 2-oxazolidinone.

Experimental Protocols

Synthesis of this compound [1]

-

Materials: 2-Mercaptobenzoic acid methyl ester, sodium, ethanol, 2-oxazolidinone, water, ethyl acetate, sodium sulfate.

-

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium (0.5 g, 22.0 mmol) in ethanol (20 ml).

-

Add 2-mercaptobenzoic acid methyl ester (3.3 g, 19.6 mmol) to the sodium ethoxide solution and stir at room temperature for 10 minutes.

-

Add 2-oxazolidinone (1.7 g, 19.8 mmol) to the mixture.

-

Heat the mixture under reflux for 6 hours.

-

Evaporate the solvent.

-

Add water (15 ml) to the residue and extract with ethyl acetate (3 x 15 ml).

-

Combine the organic layers, dry with sodium sulfate, and evaporate the solvent.

-

Recrystallize the residue from ethanol and dry under vacuum at 323 K to yield the final product as a white solid.

-

X-ray Crystallography [1]

-

Instrumentation: Enraf–Nonius CAD-4 diffractometer.

-

Crystal Data:

-

Crystal system: Orthorhombic

-

Space group: Pbca

-

Cell parameters: a = 8.0510 (16) Å, b = 8.9580 (18) Å, c = 24.220 (5) Å

-

Volume: 1746.8 (6) ų

-

Z = 8

-

-

Data Collection:

-

Radiation: Mo Kα

-

Temperature: 294 (2) K

-

Absorption correction was applied.

-

-

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined using SHELXL97.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

-

Objective: To determine the chemical structure by identifying the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Analysis: Acquire the proton spectrum. Expected signals would include aromatic protons, and protons from the methylene groups and the N-H group in the thiazepinone ring.

-

¹³C NMR Analysis: Acquire the carbon spectrum. Expected signals would include those for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the thiazepinone ring.

Infrared (IR) Spectroscopy (General Protocol)

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: Key characteristic absorption bands to look for would be the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the amide, and C-N and C-S stretching vibrations.

Mass Spectrometry (MS) (General Protocol)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Analysis: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (179.23 m/z). The fragmentation pattern can provide further structural information.

Characterization Workflow

The characterization of a newly synthesized batch of this compound would typically follow a logical progression of analytical techniques to confirm its identity, purity, and structure.

References

Spectroscopic data (NMR, IR, Mass Spec) for 3,4-Dihydro-1,4-benzothiazepin-5(2h)-one

A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one has yielded limited results, hindering the creation of a detailed technical guide for researchers and drug development professionals.

While a published study in Acta Crystallographica Section E details the synthesis and provides extensive crystallographic data for the molecule, it does not include the specific NMR, IR, and MS spectroscopic data required for a thorough characterization.[1][2] This absence of publicly available spectroscopic information prevents the compilation of a complete technical whitepaper as requested.

The synthesis of this compound has been reported, involving the reaction of 2-mercaptobenzoic acid methyl ester with 2-oxazolidinone in the presence of sodium ethoxide.[1] The resulting product was purified by recrystallization.[1] However, the crucial spectroscopic data that would confirm the molecular structure and provide insights into its electronic and vibrational properties is not present in the available literature.

Further searches for this specific data in scientific databases and journals have not been successful. The available information is primarily focused on the compound's crystal structure and synthesis, with no accompanying analytical spectra. Related compounds have been identified, but their spectroscopic data cannot be reliably extrapolated to the target molecule.

Without access to the raw or tabulated NMR, IR, and MS data, the creation of the requested in-depth technical guide, including structured data tables and detailed experimental protocols for spectroscopic analysis, is not possible at this time. Researchers seeking to work with this compound may need to perform their own spectroscopic characterization to obtain the necessary data for their studies.

Experimental Protocol: Synthesis of this compound

While spectroscopic data is unavailable, the synthesis protocol has been documented.[1]

Materials:

-

2-Mercaptobenzoic acid methyl ester

-

2-Oxazolidinone

-

Sodium

-

Ethanol

-

Ethyl acetate

-

Sodium sulfate

-

Water

Procedure:

-

A solution of sodium in ethanol is prepared.

-

2-Mercaptobenzoic acid methyl ester is added to the sodium ethoxide solution and stirred.

-

2-Oxazolidinone is then added to the reaction mixture.

-

The mixture is heated under reflux for several hours.

-

The solvent is removed by evaporation.

-

Water is added to the residue, and the mixture is extracted with ethyl acetate.

-

The combined organic layers are dried over sodium sulfate.

-

The solvent is evaporated to yield the crude product.

-

The crude product is purified by recrystallization from ethanol to afford this compound as a white solid.[1]

Below is a workflow diagram illustrating the synthesis process.

Caption: Synthesis of this compound.

References

Crystal Structure Analysis of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one, a key intermediate in the synthesis of various therapeutic agents, including dipeptidyl peptidase-IV inhibitors, cysteine protease inhibitors, and antihypertensive agents.[1] The benzothiazepine core is of significant interest in medicinal chemistry, with derivatives known to act as calcium channel blockers.[2][3] This document outlines the molecular geometry, crystallographic parameters, and the detailed experimental protocols used for its structural elucidation.

Molecular and Crystal Structure

The crystal structure of this compound (C₉H₉NOS) reveals a seven-membered thiazepin ring fused to a benzene ring.[1][4] The seven-membered ring adopts a twist conformation .[1][4] In the solid state, molecules are organized into centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds, which are crucial for the stability of the crystal structure.[1][4] The benzene ring is planar, as expected.[4]

Crystallographic Data

The single-crystal X-ray diffraction analysis provides the following key crystallographic parameters for this compound.

| Parameter | Value |

| Chemical Formula | C₉H₉NOS |

| Molecular Weight | 179.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 8.0510 (16) Å, b = 8.9580 (18) Å, c = 24.220 (5) Å |

| Unit Cell Volume (V) | 1746.8 (6) ų |

| Molecules per Unit Cell (Z) | 8 |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature | 294 (2) K |

| Density (calculated) | 1.363 Mg/m³ |

| Absorption Coefficient (μ) | 0.32 mm⁻¹ |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1][4]

Selected Bond Lengths and Angles

The intramolecular bond lengths and angles are within the normal ranges.

| Bond | Length (Å) | Angle | Degree (°) |

| S1—C10 | 1.761(3) | C10—S1—C2 | 102.04(15) |

| S1—C2 | 1.815(4) | C9—N1—C1 | 126.0(3) |

| O1—C9 | 1.229(4) | O1—C9—N1 | 121.5(4) |

| N1—C9 | 1.352(4) | O1—C9—C10 | 119.5(3) |

| N1—C1 | 1.458(4) | N1—C9—C10 | 118.9(3) |

| C1—C2 | 1.517(5) | C5—C10—S1 | 118.6(3) |

Data compiled from ResearchGate, referencing the original crystallographic study.[4]

Hydrogen Bonding Geometry

The intermolecular hydrogen bond that stabilizes the dimeric structure is detailed below.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1A···O1ⁱ | 0.86 | 2.05 | 2.824(4) | 149 |

Symmetry code: (i) x + 1/2, 1/2 - y, -z. Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis and crystal structure determination of this compound.

Synthesis

The title compound was prepared following a literature method with minor modifications.[1]

Materials:

-

2-Mercaptobenzoic acid methyl ester

-

Sodium

-

Ethanol

-

2-Oxazolidinone

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

A solution of sodium (0.5 g, 22.0 mmol) in ethanol (20 ml) is prepared.

-

2-Mercaptobenzoic acid methyl ester (3.3 g, 19.6 mmol) is added to the solution, and the mixture is stirred at room temperature for 10 minutes.

-

2-Oxazolidinone (1.7 g, 19.8 mmol) is then added to the reaction mixture.

-

The mixture is heated under reflux for 6 hours.

-

The solvent is removed by evaporation.

-

Water (15 ml) is added to the residue, and the mixture is extracted with ethyl acetate (3 x 15 ml).

-

The combined organic layers are dried over sodium sulfate and evaporated.

-

The resulting residue is recrystallized from ethanol and dried under vacuum at 323 K to yield the title compound as a white solid.

Crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethanol solution.[1]

Single-Crystal X-ray Diffraction Analysis

Data Collection:

-

A suitable single crystal (approx. 0.20 × 0.20 × 0.10 mm) is selected and mounted on a goniometer head.

-

Data collection is performed on an Enraf–Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation.[1]

-

Data are collected at a temperature of 294(2) K.

-

A ψ-scan is used for absorption correction.[1]

Structure Solution and Refinement:

-

The structure is solved by direct methods using the SHELXS97 software.[1]

-

The structure is refined by full-matrix least-squares on F² using the SHELXL97 software.[1]

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are positioned geometrically (N—H = 0.86 Å, C—H = 0.93–0.97 Å) and refined using a riding model with Uiso(H) = 1.2Ueq(parent atom).[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow from the synthesis of the compound to its structural analysis.

Caption: Workflow from synthesis to crystal structure determination.

Signaling Pathway Inhibition by Benzothiazepine Derivatives

Benzothiazepine derivatives are known to function as calcium channel blockers, specifically targeting L-type voltage-gated calcium channels.[3][5] The diagram below illustrates the general mechanism of action in a vascular smooth muscle cell, leading to vasodilation.

Caption: Inhibition of calcium influx and subsequent vasodilation.

Conclusion

The crystal structure of this compound has been thoroughly characterized by single-crystal X-ray diffraction. The analysis provides precise data on its molecular geometry and the supramolecular assembly through hydrogen bonding. This structural information is invaluable for medicinal chemists and drug development professionals in the rational design of novel therapeutic agents based on the benzothiazepine scaffold. The detailed experimental protocols serve as a practical guide for the synthesis and crystallographic analysis of this and related compounds. The understanding of its structural features, combined with the known biological activities of its derivatives as calcium channel blockers, underscores the importance of this compound in contemporary drug discovery.

References

- 1. Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel syntheses of 2,3-dihydro-1,5-benzothiazepin-4(5h)-ones and 2h-1,4-benzothiazin-3(4h)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 4. fiveable.me [fiveable.me]

- 5. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

Alternative Synthetic Routes to the 1,4-Benzothiazepine Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazepine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. These compounds have found applications as cardiovascular drugs, central nervous system agents, and antimicrobial compounds. This technical guide provides an in-depth overview of both classical and alternative synthetic strategies for the construction of the 1,4-benzothiazepine core, with a focus on modern, efficient methodologies.

Classical Synthesis: Condensation of 2-Aminothiophenol with α,β-Unsaturated Carbonyl Compounds

The most established and widely utilized method for the synthesis of 1,4-benzothiazepines involves the condensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, such as chalcones. This reaction proceeds via a tandem thia-Michael addition followed by an intramolecular cyclization.

Acid-Catalyzed Condensation

The reaction is typically carried out in a suitable solvent like ethanol or methanol under acidic conditions, which facilitates both the Michael addition and the subsequent imine formation and cyclization.

Experimental Protocol: Acid-Catalyzed Synthesis of 2,4-Diaryl-2,3-dihydro-1,5-benzothiazepines [1]

-

To a stirred solution of a substituted chalcone (3.00 mmol) in ethanol (40 mL), add 2-aminothiophenol (3.6 mmol).

-

Add trifluoroacetic acid (0.5 equivalents) dropwise to the mixture.

-

Stir the reaction mixture under reflux for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration on a sintered funnel.

-

Recrystallize the crude product from ethanol to afford the pure 2,4-diaryl-2,3-dihydro-1,5-benzothiazepine.

Alternative Synthetic Routes

In recent years, a variety of alternative synthetic methodologies have been developed to improve the efficiency, diversity, and environmental footprint of 1,4-benzothiazepine synthesis. These methods include microwave-assisted synthesis, multicomponent reactions, and novel cyclization strategies.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[2][3][4][5][6]

Experimental Protocol: Microwave-Assisted Synthesis of 1,5-Benzothiazepines

-

In a conical flask, combine equimolar quantities of a chalcone (0.01 mol) and 2-aminothiophenol (0.01 mol) in N,N-dimethylformamide (DMF) (15 mL).

-

Add a catalytic amount of glacial acetic acid (5 mL).

-

Cap the flask with a glass funnel and place it in a domestic microwave oven.

-

Irradiate the mixture for 2-3 minutes.

-

After completion, allow the mixture to cool and then pour it into ice-cold water.

-

Collect the precipitated product by filtration and recrystallize to obtain the pure 1,5-benzothiazepine.

Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants are combined in a single step to form a complex product, offer a highly efficient and atom-economical approach to generating molecular diversity.[7][8] Isocyanide-based MCRs have been successfully employed for the synthesis of fused 1,4-benzothiazepine derivatives.

Experimental Protocol: Three-Component Synthesis of 3-Substituted 1,5-Benzothiazepine-2,4-diones [9]

-

In a reaction vessel, combine coumarin-3-carboxylic acid, an isocyanide, and 2-aminothiophenol.

-

The reaction is performed in ethanol at room temperature.

-

Stir the mixture until the reaction is complete, as monitored by TLC.

-

The product precipitates from the reaction mixture.

-

Collect the solid by filtration and wash with cold ethanol to obtain the pure 3-substituted 1,5-benzothiazepine-2,4-dione.

Intramolecular Cyclization Strategies

Novel strategies involving intramolecular cyclization of suitably functionalized precursors provide access to diverse 1,4-benzothiazepine scaffolds.

This method involves the formation of an N-acyliminium ion intermediate, which then undergoes an intramolecular cyclization to form the tetrahydrobenzo[9][10]thiazepine ring system. This approach has been shown to be efficient and scalable.[11][12]

A facile synthesis of functionalized 1,4-benzodiazepine derivatives has been developed using a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction.[12][13] This methodology can be adapted for the synthesis of the analogous 1,4-benzothiazepine scaffold.

Experimental Protocol: Intramolecular C-N Cross-Coupling for Azeto[1,2-a]benzo[e][9][10]diazepin-10(2H)-ones (as an example for the benzodiazepine analogue) [13]

-

A mixture of 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and Cs2CO3 (2.0 mmol) in dioxane (5.0 mL) is heated at 100 °C under a nitrogen atmosphere.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,5-Benzothiazepines [3][14]

| Entry | Method | Reaction Time | Yield (%) |

| 1 | Conventional Heating | 3.5 - 5.5 hours | 65 - 80 |

| 2 | Microwave Irradiation | 2 - 3 minutes | 75 - 93 |

Table 2: Yields for Acid-Catalyzed Condensation of Chalcones with 2-Aminothiophenol [1]

| Chalcone Substituent | Yield (%) |

| 4-H | 85 |

| 4-CH3 | 92 |

| 4-OCH3 | 96 |

| 4-Cl | 89 |

Table 3: Yields for Copper-Catalyzed Intramolecular C-N Coupling for Azeto[1,2-a]benzo[e][9][10]diazepin-10(2H)-ones [13]

| Substituent on Benzyl Ring | Yield (%) |

| H | 94 |

| 4-Cl | 91 |

| 5-Cl | 98 |

| 4-Me | 91 |

Visualizations

Synthetic Workflows

Caption: Overview of synthetic strategies for the 1,4-benzothiazepine scaffold.

Signaling Pathway: Mechanism of Action of Diltiazem

1,4-Benzothiazepine derivatives, such as the well-known drug Diltiazem, often exert their therapeutic effects by acting as calcium channel blockers. They primarily target L-type calcium channels, which are crucial for muscle contraction.

Caption: Signaling pathway of Diltiazem as a calcium channel blocker.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. acs.figshare.com [acs.figshare.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Initial Biological Screening of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the initial biological screening of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one analogs. This class of heterocyclic compounds has garnered interest in medicinal chemistry due to the diverse pharmacological activities observed in structurally related benzothiazepine scaffolds. This document outlines key experimental protocols, presents available quantitative data from analogous compounds to guide screening efforts, and visualizes relevant biological pathways and experimental workflows.

While published research specifically detailing a broad range of biological activities for a series of this compound analogs is limited, this guide draws upon data from closely related 1,5-benzothiazepine and 1,4-benzothiazine derivatives to provide a foundational framework for initiating screening cascades for this novel scaffold.

Data Presentation: Biological Activity of Benzothiazepine Analogs

The following tables summarize the quantitative data on the biological activity of various benzothiazepine analogs. This data, while not exclusively from this compound derivatives, serves as a valuable reference for predicting potential activities and designing screening panels.

Table 1: Anticancer Activity of 1,5-Benzothiazepine Derivatives

The cytotoxic potential of novel compounds is a primary focus of initial screening. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| 2c | Hep G-2 (Liver) | 3.29 ± 0.15 | Methotrexate | 4.68 ± 0.17 |

| 2f | Hep G-2 (Liver) | 4.38 ± 0.11 | Methotrexate | 4.68 ± 0.17 |

| 2j | Hep G-2 (Liver) | 4.77 ± 0.21 | Methotrexate | 4.68 ± 0.17 |

| 2c | DU-145 (Prostate) | 15.42 ± 0.16 | Methotrexate | 21.96 ± 0.15 |

| 2f | DU-145 (Prostate) | 18.92 ± 0.18 | Methotrexate | 21.96 ± 0.15 |

| 2g | DU-145 (Prostate) | 21.14 ± 0.22 | Methotrexate | 21.96 ± 0.15 |

Data sourced from studies on 1,5-benzothiazepine derivatives, which showed promising cytotoxic activities against liver and prostate cancer cell lines. Halogenated phenyl substitutions on the benzothiazepine ring were found to significantly improve biological activity[1].

Table 2: Antimicrobial Activity of 1,4-Benzothiazepine and 1,4-Benzothiazine Analogs

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Standard | Standard MIC (µg/mL) |

| 3a | Escherichia coli | 125 | Ciprofloxacin | 6.25 |

| 3b | Escherichia coli | 125 | Ciprofloxacin | 6.25 |

| 3c | Escherichia coli | 62.5 | Ciprofloxacin | 6.25 |

| 3a | Staphylococcus aureus | 62.5 | Ciprofloxacin | 6.25 |

| 3b | Staphylococcus aureus | 125 | Ciprofloxacin | 6.25 |

| 3c | Staphylococcus aureus | 62.5 | Ciprofloxacin | 6.25 |

| 4a | Staphylococcus aureus | 2-8 | - | - |

| 4j | Staphylococcus aureus | 2-8 | - | - |

| 4l | Staphylococcus aureus | 2-8 | - | - |

| 3a | Aspergillus niger | 250 | Nystatin | 100 |

| 3b | Aspergillus niger | 250 | Nystatin | 100 |

| 3c | Aspergillus niger | 125 | Nystatin | 100 |

Data for compounds 3a-3c are from a study on 1,4-benzothiazepine analogues. Data for compounds 4a, 4j, and 4l are from a study on 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues, which showed promising activity against Gram-positive bacteria and fungi[2].

Table 3: Enzyme Inhibitory Activity of 2,3-Dihydro-1,5-benzothiazepine Derivatives

Enzyme inhibition assays are crucial for elucidating the mechanism of action. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest for treating hyperpigmentation disorders.

| Compound | Enzyme | IC₅₀ (µM) | Standard | Standard IC₅₀ (µM) |

| 2 | Mushroom Tyrosinase | 1.21 | Kojic Acid | 16.69 |

| 13 | Mushroom Tyrosinase | 1.34 | Kojic Acid | 16.69 |

| 3 | Mushroom Tyrosinase | 10.42 | Kojic Acid | 16.69 |

| 6 | Mushroom Tyrosinase | 12.27 | Kojic Acid | 16.69 |

| 4 | Mushroom Tyrosinase | 13.24 | Kojic Acid | 16.69 |

Data sourced from a study on 2,3-dihydro-1,5-benzothiazepine derivatives, which demonstrated potent tyrosinase inhibitory activity[3].

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted for the screening of this compound analogs.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration that inhibits visible growth after incubation.

-

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

-

Data Analysis: The MIC value is reported in µg/mL or µM.

This assay is used to screen for compounds that inhibit the activity of tyrosinase, a key enzyme in melanogenesis.

-

Principle: The assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, which can be monitored spectrophotometrically.

-

Procedure:

-

Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8). A known tyrosinase inhibitor like kojic acid is used as a positive control.

-

Assay Setup: In a 96-well plate, add the buffer, tyrosinase solution, and various concentrations of the test compounds or positive control.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the L-DOPA solution to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at approximately 475 nm at regular intervals to determine the rate of dopachrome formation.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the biological screening of this compound analogs.

Caption: A general experimental workflow for in vitro screening of chemical compounds.

Caption: The JAK/STAT3 signaling pathway, a potential target for anticancer agents.

References

- 1. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Ascendant Scaffold: A Technical Guide to the Chemical Space of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-1,4-benzothiazepin-5(2H)-one core is a compelling heterocyclic scaffold that holds significant promise in medicinal chemistry. As a privileged structure, its derivatives have been explored for a range of biological activities, positioning them as attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the chemical space surrounding this scaffold, detailing synthetic methodologies, summarizing key biological findings, and elucidating potential mechanisms of action.

Synthetic Exploration of the 1,4-Benzothiazepine Core

The construction of the this compound scaffold is a well-established process, with several synthetic routes available to researchers. A common and effective method involves the cyclization of precursors derived from 2-mercaptobenzoic acid.

Experimental Protocol: Synthesis of this compound

A foundational method for the synthesis of the parent scaffold is detailed below, adapted from literature procedures.[1]

Materials:

-

2-Mercaptobenzoic acid methyl ester

-

Sodium metal

-

Ethanol

-

2-Oxazolidinone

-

Ethyl acetate

-

Sodium sulfate

-

Water

Procedure:

-

A solution of sodium (0.5 g, 22.0 mmol) in ethanol (20 ml) is prepared.

-

To this solution, 2-mercaptobenzoic acid methyl ester (3.3 g, 19.6 mmol) is added, and the mixture is stirred at room temperature for 10 minutes.

-

2-Oxazolidinone (1.7 g, 19.8 mmol) is then added to the reaction mixture.

-

The mixture is heated under reflux for 6 hours.

-

Following reflux, the solvent is removed by evaporation.

-

Water (15 ml) is added to the residue, and the mixture is extracted with ethyl acetate (3 x 15 ml).

-

The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from ethanol to afford this compound as a solid.

This versatile synthetic scheme allows for the introduction of a wide range of substituents on the aromatic ring and the heterocyclic core, enabling the exploration of the chemical space and the optimization of biological activity.

Biological Activities and Therapeutic Potential

While extensive quantitative structure-activity relationship (QSAR) data for a broad series of this compound derivatives is not widely available in the public domain, studies on closely related benzothiazepine and other seven-membered heterocyclic scaffolds provide valuable insights into their therapeutic potential. Benzothiazepine derivatives have been investigated for a multitude of pharmacological activities, including their roles as cardiovascular agents, CNS modulators, and anticancer therapeutics.[2]

Anticancer Activity

Derivatives of the isomeric 1,5-benzothiazepine scaffold have demonstrated notable anticancer properties. The following table summarizes the in vitro cytotoxic activity of a series of 2,3-dihydro-1,5-benzothiazepine derivatives against human cancer cell lines.

| Compound | R | IC₅₀ (µM) vs. Hep-G2 (Liver Cancer)[3] | IC₅₀ (µM) vs. DU-145 (Prostate Cancer)[3] |

| 2c | 4-Cl | 3.29 ± 0.15 | 15.42 ± 0.16 |

| 2f | 4-F | 4.12 ± 0.12 | 17.86 ± 0.14 |

| 2j | 4-Br | 4.38 ± 0.18 | 19.23 ± 0.11 |

| Methotrexate (Standard) | - | 4.68 ± 0.17 | 21.96 ± 0.15 |

These findings suggest that the benzothiazepine scaffold is a promising starting point for the development of novel anticancer agents. The nature and position of substituents on the phenyl ring play a crucial role in modulating the cytotoxic potency.

Enzyme Inhibition

The inhibitory activity of benzothiazepine-related structures against various enzymes highlights another avenue for therapeutic intervention. For instance, derivatives of 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one, a closely related oxazepine analog, have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a downstream signaling protein in the Wnt/β-catenin pathway.[6]

| Compound | R¹ | R² | R³ | IC₅₀ (µM) for TNIK Inhibition[6] |

| 21a | H | H | H | >10 |

| 21d | OMe | H | H | 0.89 ± 0.12 |

| 21h | F | H | H | 0.15 ± 0.03 |

| 21k | F | F | H | 0.026 ± 0.008 |

This data underscores the potential for developing highly potent and selective enzyme inhibitors based on this seven-membered heterocyclic system.

Furthermore, derivatives of 2H-benzo[b][4][5]thiazin-3(4H)-one have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

| Compound | R | IC₅₀ (µM) for AChE Inhibition[7] |

| 3i | 4-chlorophenyl | 0.027 |

| 3j | 4-fluorophenyl | 0.025 |

| Donepezil (Standard) | - | 0.021 |

These examples from related scaffolds strongly suggest that the this compound core represents a valuable template for the design of potent and selective enzyme inhibitors.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound derivatives are still under active investigation. However, based on the activities of structurally related compounds, several potential mechanisms can be proposed.

The inhibition of TNIK by 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one derivatives points towards the Wnt/β-catenin signaling pathway as a potential target.[6] Dysregulation of this pathway is implicated in various cancers, making it a key area for therapeutic intervention.

The diverse biological activities reported for the broader benzothiazepine class, including calcium channel blockade, suggest that derivatives of the this compound scaffold may interact with a variety of molecular targets. Further investigation is required to fully elucidate the mechanisms underlying their pharmacological effects.

Experimental Workflows

The exploration of the chemical space of this compound derivatives follows a logical and iterative workflow, from initial synthesis to biological evaluation.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility allows for the creation of diverse chemical libraries, and the promising biological activities observed in related heterocyclic systems highlight its potential across multiple disease areas. While a comprehensive quantitative understanding of the structure-activity relationships for this specific core is still emerging, the available data strongly supports its continued exploration in drug discovery programs. Future research focused on systematic derivatization and comprehensive biological screening will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- 1. 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability Studies of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-1,4-benzothiazepin-5(2H)-one is a heterocyclic compound of interest in medicinal chemistry. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. These properties are critical for formulation development, bioavailability, and ensuring the safety and efficacy of the final drug product. This guide outlines the essential experimental protocols for determining the solubility and stability profile of this compound, in alignment with the International Council for Harmonisation (ICH) guidelines.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. It is essential to determine its solubility in various aqueous and organic solvents.

Data Presentation: Solubility

The following tables should be used to summarize the experimentally determined solubility data for this compound.

Table 1: Solubility in Various Solvents at Ambient Temperature

| Solvent | Solubility (mg/mL) | Method of Determination |

| Water | Data to be determined | Shake-Flask Method |

| 0.1 N HCl | Data to be determined | Shake-Flask Method |

| Phosphate Buffer (pH 6.8) | Data to be determined | Shake-Flask Method |

| Phosphate Buffer (pH 7.4) | Data to be determined | Shake-Flask Method |

| Methanol | Data to be determined | Shake-Flask Method |

| Ethanol | Data to be determined | Shake-Flask Method |

| Acetonitrile | Data to be determined | Shake-Flask Method |

| Dichloromethane | Data to be determined | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Shake-Flask Method |

Table 2: pH-Dependent Aqueous Solubility Profile

| pH | Buffer System | Solubility (mg/mL) | Temperature (°C) |

| 1.2 | HCl Buffer | Data to be determined | 25 ± 2 |

| 2.0 | Glycine Buffer | Data to be determined | 25 ± 2 |

| 4.5 | Acetate Buffer | Data to be determined | 25 ± 2 |

| 6.8 | Phosphate Buffer | Data to be determined | 25 ± 2 |

| 7.4 | Phosphate Buffer | Data to be determined | 25 ± 2 |

| 9.0 | Borate Buffer | Data to be determined | 25 ± 2 |

| 12.0 | NaOH Solution | Data to be determined | 25 ± 2 |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (as listed in Table 1 and 2)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points until the concentration of the solute in the solution becomes constant.

-

After equilibration, allow the samples to stand to permit the undissolved solid to settle.

-

Centrifuge the samples to pellet any remaining solid particles.

-

Carefully withdraw a clear aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in mg/mL.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Studies

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4][5]

Data Presentation: Forced Degradation Studies

The results of the forced degradation studies should be summarized as shown in the table below.

Table 3: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Remarks (e.g., Major Degradant RRT) |

| Hydrolytic | 0.1 N HCl | To be determined | To be determined | Data to be determined | Data to be determined | Data to be determined |

| Water | To be determined | To be determined | Data to be determined | Data to be determined | Data to be determined | |

| 0.1 N NaOH | To be determined | To be determined | Data to be determined | Data to be determined | Data to be determined | |

| Oxidative | 3% H₂O₂ | To be determined | To be determined | Data to be determined | Data to be determined | Data to be determined |

| Photolytic | ICH Q1B Option 2 | To be determined | 25 ± 2 | Data to be determined | Data to be determined | Data to be determined |

| Thermal | Dry Heat | To be determined | To be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

General Procedure:

-

Prepare solutions of this compound in the appropriate stress medium.

-

Expose the solutions to the specified stress conditions for a defined period.

-

At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Determine the percentage of degradation and identify any degradation products.

Specific Conditions:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and keep at an elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room or elevated temperature.

-

Neutral Hydrolysis: Dissolve the compound in purified water and heat.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[6] A control sample should be protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 105 °C).[7]

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[8]

Method Development and Validation

The development of a stability-indicating HPLC method involves:

-

Column Selection: A C18 column is often a good starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.

-

Wavelength Selection: The detection wavelength should be chosen at the λmax of the drug substance for optimal sensitivity.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Caption: Logical Flow for HPLC Method Development and Validation.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data that is essential for the further development of this compound as a potential pharmaceutical agent. The provided tables and diagrams are intended to aid in the structured presentation of experimental data and workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Ich guideline for stability testing | PPTX [slideshare.net]

- 4. ajpsonline.com [ajpsonline.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. snscourseware.org [snscourseware.org]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 8. omicsonline.org [omicsonline.org]

Tautomeric Landscape of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the tautomeric possibilities within 3,4-dihydro-1,4-benzothiazepin-5(2H)-one systems. This document is intended for researchers, scientists, and drug development professionals interested in the structural dynamics and potential pharmacological relevance of this heterocyclic scaffold. While direct quantitative studies on the tautomerism of this specific compound are limited in published literature, this guide consolidates established principles from related heterocyclic systems to provide a robust framework for investigation.

Introduction to Tautomerism in 1,4-Benzothiazepinones

The this compound core is a key structural motif in medicinal chemistry, serving as an important intermediate in the synthesis of various therapeutic agents, including dipeptidyl peptidase-IV inhibitors and cysteine protease inhibitors.[1] Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, can significantly influence the physicochemical properties, biological activity, and metabolic fate of a drug molecule. Understanding the potential tautomeric forms of this compound is therefore crucial for rational drug design and development.

The crystal structure of this compound has been elucidated, revealing that it exists in the keto-amide form in the solid state.[1] In this conformation, the seven-membered ring adopts a twist conformation, and molecules are linked into centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds.[1] However, in solution, the molecule may exist as a mixture of several tautomers.

Potential Tautomeric Equilibria

Based on the functionalities present in the this compound scaffold, three primary tautomeric equilibria can be postulated: keto-enol, amide-iminol, and the less common thione-thiol tautomerism (if degradation or alternative synthesis pathways are considered).

-

Keto-Enol Tautomerism: This involves the interconversion between the ketone (keto form) and an enol form, characterized by a hydroxyl group adjacent to a carbon-carbon double bond.

-

Amide-Iminol Tautomerism: This equilibrium occurs between the lactam (amide form) and the corresponding lactim (iminol form), where the carbonyl oxygen is protonated and a carbon-nitrogen double bond is formed.

-

Thiol-Thione Tautomerism: While the parent molecule contains a thioether, related structures or potential synthetic precursors/metabolites might exhibit thiol-thione tautomerism.

Figure 1: Potential Tautomeric Equilibria.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios in solution is paramount for understanding the system's behavior. The following are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the qualitative and quantitative analysis of tautomeric equilibria, provided the rate of interconversion is slow on the NMR timescale.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O) to assess solvent effects on the equilibrium. Concentrations should be kept consistent across samples.

-

Use high-purity solvents to avoid interference from impurities.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).

-

For ¹H NMR, ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery for accurate integration.

-

Obtain two-dimensional NMR spectra, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to aid in the unambiguous assignment of signals to each tautomer.

-

-

Data Analysis:

-

Identify distinct sets of signals corresponding to each tautomer present in the equilibrium.

-

Integrate the area of well-resolved, non-overlapping signals for each tautomer in the ¹H NMR spectrum.

-

Calculate the mole fraction (X) of each tautomer (e.g., X_keto and X_enol) from the integral values.

-

The equilibrium constant (K_T) can be calculated as the ratio of the mole fractions of the tautomers (e.g., K_T = X_enol / X_keto).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study tautomeric equilibria, especially when the tautomers exhibit distinct absorption maxima due to differences in their chromophoric systems.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a series of solutions of this compound in various solvents of differing polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

-

The concentration should be optimized to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Use the corresponding pure solvent as a blank.

-

-

Data Analysis:

-

Deconvolute the overlapping absorption bands of the different tautomers if necessary. This can be achieved by comparing spectra in different solvents where one tautomer might be favored.[2]

-

The ratio of the tautomers can be estimated by analyzing the changes in the absorption spectra as a function of solvent polarity.

-

Computational Chemistry for Tautomer Prediction

In the absence of extensive experimental data, computational methods are invaluable for predicting the relative stabilities of tautomers.

Methodology:

-

Structure Optimization:

-

Build the 3D structures of all potential tautomers of this compound.

-

Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G*.

-

-

Energy Calculations:

-

Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., B3LYP with a larger basis set like aug-cc-pVTZ) to obtain more accurate electronic energies.

-

Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

-

-

Solvation Effects:

-

Incorporate the effect of a solvent by using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, to calculate the energies in different solvents.

-

-

Data Analysis:

-

Compare the relative Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium.

-

The equilibrium constant (K_T) can be estimated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(K_T).

-

Figure 2: Integrated Experimental and Computational Workflow.

Quantitative Data Summary

As of the date of this publication, specific quantitative data (e.g., K_T values in various solvents) for the tautomeric equilibrium of this compound is not available in the peer-reviewed literature. The tables below are provided as templates for researchers to populate with their own experimental and computational data.

Table 1: Hypothetical Experimental Determination of Tautomeric Equilibrium Constant (K_T) via ¹H NMR

| Solvent | Tautomer | Chemical Shift (ppm) | Integral | Mole Fraction | K_T |

| CDCl₃ | Keto | TBD | TBD | TBD | TBD |

| Enol | TBD | TBD | TBD | ||

| DMSO-d₆ | Keto | TBD | TBD | TBD | TBD |

| Enol | TBD | TBD | TBD | ||

| CD₃OD | Keto | TBD | TBD | TBD | TBD |

| Enol | TBD | TBD | TBD |

TBD: To Be Determined by experimentation.

Table 2: Hypothetical Computational Prediction of Relative Tautomer Stabilities

| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Water (kcal/mol) | ΔG in Chloroform (kcal/mol) |

| Keto-Amide | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| Enol-Amide | TBD | TBD | TBD |

| Keto-Iminol | TBD | TBD | TBD |

TBD: To Be Determined by computation.

Biological Relevance and Signaling Pathways

While specific signaling pathways involving this compound have not been extensively delineated, the broader class of benzothiazepine derivatives is known to exhibit a wide range of biological activities. For instance, certain derivatives act as calcium channel blockers. The tautomeric form of a molecule can significantly impact its ability to bind to a biological target. Different tautomers present distinct hydrogen bond donor/acceptor patterns and overall polarity, which are critical for molecular recognition at a receptor's active site. Therefore, characterizing the tautomeric landscape of this scaffold is a critical step in the development of new and more effective therapeutic agents.

Conclusion

This technical guide has outlined the potential tautomeric forms of this compound and provided a comprehensive framework of experimental and computational methodologies for their investigation. Although direct quantitative data for this specific system is currently lacking, the protocols and principles detailed herein, derived from studies of analogous heterocyclic systems, offer a clear path forward for researchers. A thorough understanding of the tautomeric behavior of this important scaffold will undoubtedly aid in the future design and development of novel pharmaceuticals.

References

A Technical Guide to Quantum Chemical Calculations on 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3,4-dihydro-1,4-benzothiazepin-5(2H)-one. This benzothiazepine derivative is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Understanding its fundamental molecular properties through computational methods is crucial for rational drug design and development.

While specific quantum chemical studies on this compound are not extensively reported in the literature, this guide outlines the standard theoretical methodologies and presents representative data based on studies of structurally similar heterocyclic compounds. The experimental crystal structure of the title compound provides a solid foundation for these theoretical investigations.[1]

Experimental and Theoretical Methodologies

Experimental Crystal Structure

The foundational experimental data for this compound is its single-crystal X-ray diffraction structure.[1] The molecule, with the chemical formula C₉H₉NOS, crystallizes in an orthorhombic system.[1] Key features from the crystal structure determination include:

-

The seven-membered benzothiazepine ring adopts a twisted conformation.[1]

-

The benzene ring fused to the thiazepine ring is planar.[1]

-

In the crystal lattice, molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds.[1]

These experimentally determined geometric parameters, such as bond lengths and angles, are the benchmark for validating the accuracy of the computational methods employed.

Computational Protocols

Quantum chemical calculations are typically performed using Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy for molecules of this size.

Software: The Gaussian suite of programs is a standard choice for such calculations.[2][3]

Theoretical Level: A widely used and reliable level of theory for organic molecules is the B3LYP functional combined with the 6-311++G(d,p) basis set.[2][3][4][5]

-

B3LYP: This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

6-311++G(d,p): This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to better describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

Methodology Workflow:

-

Geometry Optimization: The initial molecular geometry is constructed based on the experimental X-ray diffraction data.[1] This structure is then optimized to find the minimum energy conformation in the gaseous phase. The optimization process is complete when the forces on all atoms are negligible and the geometry corresponds to a stationary point on the potential energy surface.[2]

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[6][7]

-

Electronic Property Calculations: A single-point energy calculation is performed on the optimized geometry to determine various electronic properties. This includes:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[7][8][9]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions by examining the interactions between filled (donor) and vacant (acceptor) orbitals.[10][11][12]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP map illustrates the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) sites.[13][14][15][16]

-

Data Presentation

The following tables summarize the kind of quantitative data obtained from quantum chemical calculations on this compound. The values presented are representative and based on the experimental crystal structure and typical results for similar molecules.

Table 1: Selected Optimized Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.23 | O-C-N | 120.5 |

| C-N | 1.35 | C-N-C | 125.0 |

| N-H | 1.01 | H-N-C | 117.0 |

| C-S | 1.78 | C-S-C | 101.0 |

| C-C (aromatic) | 1.39 (avg.) | C-C-C (aromatic) | 120.0 (avg.) |

Note: These are expected values. The experimental values from the crystal structure would be used for comparison and validation.[1]

Table 2: Representative Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| ~3400 | N-H stretching |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1680 | C=O stretching |

| ~1590 | Aromatic C=C stretching |

| ~1480 | C-N stretching |

| ~750 | C-S stretching |

Note: Vibrational assignments are based on the potential energy distribution (PED) analysis.[6]

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 eV |

| Dipole Moment | ~ 3.5 Debye |

Note: A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[8][9]

Table 4: NBO Analysis - Second-Order Perturbation Theory

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | ~ 2.5 |

| LP(1) O | σ(C-N) | ~ 3.0 |

| π(C-C) | π*(C-C) | ~ 20.0 (intramolecular charge transfer in the benzene ring) |

Note: E(2) energy quantifies the intensity of the interaction between electron donors and acceptors.[10][12]

Visualizations

Diagrams created using Graphviz are provided below to illustrate key workflows and conceptual relationships in the computational analysis of this compound.

Conclusion

Quantum chemical calculations, particularly using DFT methods, serve as a powerful tool for investigating the molecular properties of this compound. By combining experimental crystal structure data with robust theoretical protocols, researchers can gain deep insights into the molecule's geometry, vibrational characteristics, and electronic nature. This information, including the analysis of frontier molecular orbitals, charge distribution, and intramolecular interactions, is invaluable for understanding its reactivity and stability. Ultimately, these computational approaches facilitate the rational design of novel derivatives with enhanced pharmacological profiles, thereby accelerating the drug discovery and development process.

References

- 1. 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physchemres.org [physchemres.org]

- 3. bdigital.ufp.pt [bdigital.ufp.pt]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and Theoretical Studies on a Derivative of Tetrahydro-1H-Benzodiazepine [physchemres.org]

- 6. mdpi.com [mdpi.com]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NBO [cup.uni-muenchen.de]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. MEP [cup.uni-muenchen.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one. The methodologies described herein are based on established analytical techniques for structurally related compounds and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a heterocyclic compound with a benzothiazepine core structure. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the recommended analytical methods for the quantification of this compound is presented below.

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Principle | Separation by reverse-phase chromatography and detection by UV absorbance. | Separation by reverse-phase chromatography and detection by mass spectrometry. |

| Primary Application | Quantification in bulk drug and pharmaceutical formulations. | Quantification in biological matrices (e.g., plasma, urine) at low concentrations. |

| Selectivity | Good | Excellent |

| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |